6-Bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylic acid
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Overview
Description
6-Bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylic acid is a heterocyclic compound that contains a bromine atom, a ketone group, and a carboxylic acid group. This compound is part of the oxazine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with bromoacetic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted oxazine derivatives.
Reduction: Formation of 4-hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylic acid.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Scientific Research Applications
6-Bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 6-Bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The carboxylic acid group enhances the compound’s solubility and facilitates its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylic acid
- 6-Fluoro-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylic acid
Uniqueness
6-Bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom’s larger size and higher electronegativity influence the compound’s interaction with biological targets, making it a valuable scaffold in drug design.
Properties
Molecular Formula |
C9H6BrNO4 |
---|---|
Molecular Weight |
272.05 g/mol |
IUPAC Name |
6-bromo-4-oxo-2,3-dihydro-1,3-benzoxazine-2-carboxylic acid |
InChI |
InChI=1S/C9H6BrNO4/c10-4-1-2-6-5(3-4)7(12)11-8(15-6)9(13)14/h1-3,8H,(H,11,12)(H,13,14) |
InChI Key |
PAXVDJLNFSFAGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC(O2)C(=O)O |
Origin of Product |
United States |
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